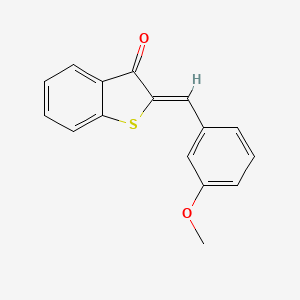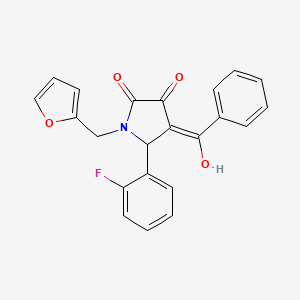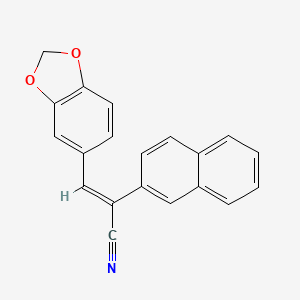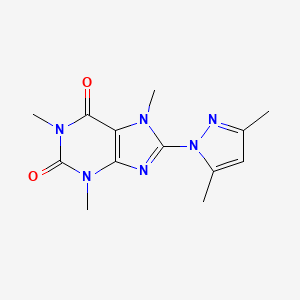
2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as MBT, is a synthetic compound that has been the subject of extensive scientific research. MBT belongs to the family of benzothiophene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The exact mechanism of action of 2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. Another proposed mechanism is that this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the activity of natural killer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the activity of anti-inflammatory cytokines such as IL-10.
实验室实验的优点和局限性
2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
In conclusion, this compound is a synthetic compound with promising therapeutic potential for cancer, inflammation, and viral infections. Its potent anti-cancer activity, anti-inflammatory properties, and ability to inhibit viral replication make it a valuable research tool for investigating the underlying mechanisms of these diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to identify new avenues for drug development.
合成方法
2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-acetylbenzothiophene with 3-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction yields this compound as a yellow crystalline solid, which can be purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.
属性
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXRCGJORZWPIV-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5407138.png)
![8-(5-phenoxy-2-furoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5407143.png)
![5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methoxyphenol](/img/structure/B5407148.png)

![N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407176.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)

![2-[methyl(2-phenylethyl)amino]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5407210.png)
![3-(4-fluorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5407215.png)
![1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5407228.png)
![1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5407233.png)
![4-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5407243.png)
